N-(2-fluorophenyl)thian-3-amine
Description
Contextualization within Advanced Heterocyclic Amine Chemistry
Heterocyclic amines are a cornerstone of organic and medicinal chemistry, defined as compounds containing a heterocyclic ring with atoms of at least two different elements, and an amine group. nih.gov This class of molecules is exceptionally broad and includes a vast number of natural products, pharmaceuticals, and agrochemicals. clockss.org The nitrogen atom, often part of the ring system or as a substituent, imparts basicity and can act as a hydrogen bond donor or acceptor, which is crucial for biological interactions. clockss.org
N-(2-fluorophenyl)thian-3-amine is a member of this family, featuring a saturated six-membered sulfur-containing heterocycle (the thiane (B73995) ring) and an exocyclic secondary amine linked to a fluorinated aromatic ring. The chemistry of such compounds is influenced by the interplay of the non-aromatic, flexible thiane ring and the rigid, electron-withdrawing nature of the 2-fluorophenyl group. The amine linkage provides a critical point of connection and a center for potential biological interactions. The study of such molecules contributes to the broader understanding of structure-activity relationships in advanced heterocyclic amine chemistry.
Theoretical and Applied Significance of Fluorine Substitution in Contemporary Organic and Medicinal Chemistry Research
The strategic incorporation of fluorine into organic molecules is a widely used and highly effective strategy in modern drug discovery and materials science. nih.gov The substitution of a hydrogen atom with fluorine, which is the most electronegative element and has a relatively small van der Waals radius, can profoundly alter a molecule's physicochemical properties. nih.gov
Key effects of fluorination that hold theoretical and applied significance include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like the cytochrome P450 family. This can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
Modulation of Basicity: The high electronegativity of fluorine can significantly lower the pKa (basicity) of nearby amine groups through a strong electron-withdrawing inductive effect. nih.gov This can influence a molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and binding to target proteins.
Enhanced Binding Affinity: Fluorine atoms can engage in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. The introduction of fluorine can thus enhance the binding affinity of a ligand for its receptor or enzyme.
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects, which can be critical for optimal interaction with a biological target.
In this compound, the ortho-fluorine atom on the phenyl ring is poised to exert these effects, making the compound an interesting candidate for medicinal chemistry research.
Overview of Substituted Thian-3-amine (B2788540) Scaffolds in Pioneering Academic Investigations
The thiane (tetrahydrothiopyran) ring is a sulfur-containing saturated heterocycle. While not as common as its oxygen-containing counterpart (tetrahydropyran), the thiane scaffold is present in some natural products and has been utilized in synthetic chemistry as a versatile building block.
Exploration of Thian-3-amine Derivatives in Chemical Biology
While specific research on the chemical biology of thian-3-amine derivatives is not widespread, the general class of sulfur-containing heterocycles and cyclic amines is of significant interest. The sulfur atom, being less electronegative and larger than oxygen, can lead to different bond angles, lengths, and electronic properties compared to oxygenated analogs. This can translate into unique binding properties with biological macromolecules. Thian-3-amine derivatives serve as scaffolds that present a nitrogen atom at a specific vector in three-dimensional space, which can be valuable for probing the active sites of enzymes or the binding pockets of receptors. For instance, related aminothiazole derivatives have been explored for a wide range of biological activities. nih.gov
Historical Context of Thiane Ring Systems in Synthetic Research
The synthesis of the thiane ring system has been a subject of interest in organic synthesis for many years. Classical methods often involve the cyclization of linear precursors containing a thiol and a suitable electrophile. The presence of the sulfur atom allows for a range of chemical transformations, including oxidation to sulfoxides and sulfones, which can dramatically alter the polarity and geometry of the molecule. The thiane ring itself is conformationally flexible, typically adopting a chair conformation similar to cyclohexane. The study of substituted thianes has contributed to the fundamental understanding of conformational analysis in heterocyclic systems.
Delineation of Specific Research Objectives and Scope for this compound Studies
Given the limited specific data on this compound, a clear set of research objectives can be delineated to explore its potential. The scope of such studies would be to synthesize the compound and thoroughly characterize its chemical and physical properties, laying the groundwork for potential applications.
Proposed Research Objectives:
Development of a robust synthetic route: A primary objective would be to establish an efficient and scalable synthesis for this compound. This could involve reductive amination of thian-3-one with 2-fluoroaniline (B146934) or a nucleophilic substitution reaction.
Full Spectroscopic and Structural Characterization: Detailed analysis using NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy would be essential to confirm the structure. X-ray crystallography could provide definitive information on its solid-state conformation.
Investigation of Physicochemical Properties: Key properties such as pKa, lipophilicity (LogP), and aqueous solubility would need to be experimentally determined. These parameters are crucial for predicting its behavior in biological systems.
Conformational Analysis: A study of the conformational preferences of the thiane ring and the orientation of the 2-fluorophenyl group would provide insight into its three-dimensional structure.
Exploratory Biological Screening: Based on its structural features, this compound could be screened against a panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes where fluorinated ligands have shown activity.
Detailed Research Findings
As of this writing, specific research findings, including detailed synthesis procedures and biological activity data for this compound, are not available in peer-reviewed scientific literature. The information presented here is based on the well-established principles of its constituent chemical moieties.
Data Tables
Physicochemical Properties of this compound (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₄FNS |
| Molecular Weight | 211.30 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Note: These values are computationally predicted and await experimental verification.
Properties
Molecular Formula |
C11H14FNS |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-(2-fluorophenyl)thian-3-amine |
InChI |
InChI=1S/C11H14FNS/c12-10-5-1-2-6-11(10)13-9-4-3-7-14-8-9/h1-2,5-6,9,13H,3-4,7-8H2 |
InChI Key |
LQVSBTZJSOKHRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NC2=CC=CC=C2F |
Origin of Product |
United States |
Computational Chemistry and Rigorous Theoretical Investigations of N 2 Fluorophenyl Thian 3 Amine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a powerful computational tool to investigate the electronic structure and properties of molecules. A theoretical study of N-(2-fluorophenyl)thian-3-amine using DFT would provide fundamental insights into its chemical nature.
Precise Determination of Optimized Molecular Geometry and Conformational Isomers
A crucial first step in computational analysis is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this would involve determining bond lengths, bond angles, and dihedral angles. Due to the flexibility of the thian ring and the rotation around the C-N bond connecting the two rings, multiple low-energy conformational isomers would likely exist. Computational methods can identify these different conformers and calculate their relative energies, providing a detailed picture of the molecule's structural landscape.
Hypothetical Optimized Geometrical Parameters for this compound (Illustrative Example)
| Parameter | Bond/Angle | Hypothetical Value |
|---|---|---|
| Bond Length | C-F | 1.35 Å |
| Bond Length | C-N | 1.40 Å |
| Bond Length | C-S | 1.82 Å |
| Bond Angle | C-N-C | 120.5° |
Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.
In-Depth Electronic Structure Analysis (Frontier Molecular Orbitals - HOMO-LUMO, Molecular Electrostatic Potential - MEP)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nih.govresearchgate.net A small gap often suggests higher reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.net
Hypothetical FMO Energies for this compound (Illustrative Example)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.
Simulation and Validation of Vibrational Frequencies and Spectroscopic Data
DFT calculations can simulate the vibrational modes of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecule's structure and the accuracy of the computational model. Assignments of specific vibrational modes, such as N-H stretching or C-F stretching, can be made.
Natural Bond Orbital (NBO) Analysis for Delocalization, Hyperconjugative Interactions, and Intermolecular Forces
Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density, which arises from interactions between filled and empty orbitals. This analysis provides insights into hyperconjugative interactions, which are stabilizing effects that can influence the molecule's conformation and reactivity. It can also help in understanding the nature of intramolecular and intermolecular forces.
Molecular Dynamics (MD) Simulations for Exploring Conformational Landscapes and Dynamics in Solution
While DFT calculations are typically performed on a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule in a more realistic environment, such as in a solvent. An MD simulation of this compound would track the movements of its atoms over time, providing a dynamic picture of its conformational changes and interactions with solvent molecules. This is particularly useful for understanding how the molecule behaves in a biological or chemical system.
In Silico Screening and Molecular Docking Studies
Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to a larger molecule, typically a protein. If this compound were to be investigated for potential biological activity, docking studies would be performed to predict its binding affinity and mode of interaction with a specific protein target. This in silico screening can help to prioritize compounds for further experimental testing.
Theoretical Prediction of Ligand-Protein Interactions with Prospective Biomacromolecular Targets
Computational studies are instrumental in identifying and validating potential protein targets for novel chemical entities. For this compound, a prospective and highly relevant biomacromolecular target is Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). nih.govmdpi.com ENPP1 is a key enzyme that hydrolyzes the immunostimulatory second messenger cyclic GMP-AMP (cGAMP), thereby acting as a negative regulator of the STING (Stimulator of Interferon Genes) pathway, which is crucial for innate immunity and anti-tumor responses. nih.gov The inhibition of ENPP1 is a promising strategy in cancer immunotherapy, making it a prime candidate for theoretical interaction studies with novel small molecules. nih.govresearchgate.net
While direct computational studies on this compound are not extensively reported in the literature, the thian-3-amine (B2788540) scaffold shares structural motifs with other known classes of ENPP1 inhibitors. Theoretical predictions of the interaction between this compound and ENPP1 can be performed using molecular docking simulations. These simulations would aim to place the ligand into the active site of the ENPP1 protein, often using crystal structures of ENPP1 in complex with other inhibitors as a reference. nih.govnih.gov The binding pocket of ENPP1 is known to accommodate various scaffolds, including those with heterocyclic rings and amide or sulfonamide functionalities. mdpi.comnih.govresearchgate.net
Table 1: Prospective Biomacromolecular Target for this compound and Computational Methods for Interaction Prediction
| Prospective Target | Rationale for Selection | Typical Computational Methods |
| Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) | Key regulator of the cGAS-STING pathway; inhibition enhances anti-tumor immunity. Several classes of small-molecule inhibitors have been developed. nih.govmdpi.comresearchgate.net | Molecular Docking (e.g., Glide, AutoDock), Molecular Dynamics (MD) Simulations, Quantum Mechanics/Molecular Mechanics (QM/MM) |
Analysis of Predicted Binding Affinities and Modes through Advanced Computational Approaches
Following the initial prediction of binding poses through molecular docking, advanced computational approaches are employed to refine these predictions and estimate the binding affinity. For this compound, this would involve analyzing the interactions with key amino acid residues within the ENPP1 active site.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of the stability of the binding pose and the network of interactions over time. nih.gov From these simulations, binding free energies can be calculated using methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov These calculations provide a quantitative estimate of the binding affinity.
In the context of ENPP1, key interactions for inhibitors often involve hydrogen bonds with residues such as His380, His536, and Asp378, as well as π-π stacking interactions with aromatic residues like Phe257 and Tyr340. nih.gov For this compound, the fluorophenyl group could engage in favorable π-π or halogen bonding interactions, while the amine and the sulfur atom of the thian ring could form hydrogen bonds or other non-covalent interactions with the protein.
Table 2: Predicted Binding Affinity and Interaction Analysis for a Hypothetical this compound-ENPP1 Complex
| Computational Method | Predicted Binding Affinity (Illustrative) | Key Interacting Residues in ENPP1 (Hypothetical) | Type of Interaction (Hypothetical) |
| Molecular Docking | -8.5 kcal/mol (Docking Score) | Phe257, His380, Tyr340 | π-π stacking, Hydrogen bond |
| MM/GBSA | -50 kcal/mol (ΔG_bind) | Asp378, His536 | Hydrogen bond, Electrostatic |
| MD Simulations | Stable RMSD over 100 ns | Water-mediated contacts | Hydrogen bond |
Note: The values and interactions in this table are illustrative and represent a hypothetical scenario based on known ENPP1 inhibitors, as direct computational data for this compound is not available.
Advanced Structure-Activity Relationship (SAR) Studies through Computational Methods for Thian-3-amine Scaffolds
Computational methods are invaluable for conducting Structure-Activity Relationship (SAR) studies, which aim to understand how modifications to a chemical scaffold affect its biological activity. For the thian-3-amine scaffold, computational SAR studies could explore the impact of various substituents on the phenyl ring and the thian ring on the binding affinity for ENPP1.
By systematically modifying the structure of this compound in silico and recalculating the binding affinities, researchers can build predictive quantitative structure-activity relationship (QSAR) models. These models can guide the synthesis of new derivatives with improved potency. For instance, the position and nature of the halogen on the phenyl ring could be varied to probe for optimal interactions. Similarly, modifications to the thian ring, such as oxidation of the sulfur atom or introduction of substituents, could be explored to enhance binding or improve physicochemical properties.
Table 3: Illustrative Computational SAR for the Thian-3-amine Scaffold Targeting ENPP1
| R-group Modification on Phenyl Ring | R-group Modification on Thian Ring | Predicted Change in Binding Affinity (Illustrative) | Rationale (Hypothetical) |
| 4-fluoro | None | Increased affinity | Potential for stronger halogen bond with a backbone carbonyl. |
| 2,4-difluoro | None | Further increased affinity | Enhanced electrostatic interactions. |
| None | 1-oxide | Decreased affinity | Steric clash or unfavorable electrostatic interaction. |
| 3-methoxy | None | Decreased affinity | Potential steric hindrance in the binding pocket. |
Note: The information in this table is hypothetical and serves to illustrate the process of computational SAR analysis for the thian-3-amine scaffold.
Chemical Reactivity and Strategic Derivatization Studies for N 2 Fluorophenyl Thian 3 Amine
Comprehensive Investigation of Reaction Pathways at the N-(2-fluorophenyl)thian-3-amine Nitrogen Center
The nitrogen atom in this compound is part of a secondary amine, possessing a lone pair of electrons that confers nucleophilic and basic properties. uobasrah.edu.iqyoutube.com This lone pair is the primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups. The reactivity of this center is influenced by the electronic effects of the attached 2-fluorophenyl and thiane (B73995) rings.
Key reaction pathways at the nitrogen center include:
Alkylation: The introduction of alkyl groups can be achieved through nucleophilic substitution reactions with alkyl halides or reductive amination with aldehydes and ketones. These modifications can alter the steric bulk and basicity of the amine.
Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base produces sulfonamides. Similar to acylation, this derivatization removes the basic character of the nitrogen.
N-Nitrosation: Secondary amines react with nitrous acid to form N-nitrosamines. msu.edu This reaction can be useful for distinguishing secondary amines from primary or tertiary amines. msu.edu
The table below summarizes potential reactions at the nitrogen center.
| Reaction Type | Reagent Example | Product Class | Potential Impact on Properties |
| N-Alkylation | Methyl iodide (CH₃I) | Tertiary Amine | Increased steric hindrance, altered basicity |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl derivative | Introduction of branched alkyl groups |
| N-Acylation | Acetyl chloride (CH₃COCl) | N-acetamide derivative | Neutralization of basicity, H-bond acceptor |
| N-Sulfonylation | Tosyl chloride (TsCl) | N-tosylsulfonamide | Removal of basicity, introduction of bulky group |
| N-Arylation | Buchwald-Hartwig or Ullmann coupling conditions | Triarylamine derivative | Enhanced electronic conjugation and rigidity |
Targeted Functionalization and Modification of the Fluorophenyl Moiety
The 2-fluorophenyl ring is another key site for derivatization. The reactivity of the ring towards electrophilic aromatic substitution is governed by the directing effects of the secondary amine and the fluorine atom. The amino group is a strong activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions para and ortho to the nitrogen.
Potential functionalization reactions include:
Halogenation: Introduction of bromine or chlorine atoms using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the presence of the basic amine can complicate these reactions by coordinating to the Lewis acid catalyst. Protection of the amine as an amide is often necessary.
The following table outlines possible modifications to the fluorophenyl ring.
| Reaction Type | Reagent Example | Position of Substitution | Product Type |
| Bromination | N-Bromosuccinimide (NBS) | C4 or C6 position | Bromo-substituted derivative |
| Nitration | HNO₃ / H₂SO₄ | C4 or C6 position | Nitro-substituted derivative |
| Acylation (after N-protection) | Acetyl chloride / AlCl₃ | C4 position | Acetyl-substituted derivative |
Ring Expansion, Contraction, and Heteroatom Insertion Reactions Involving the Thiane Ring System
The thiane ring is a six-membered saturated sulfur-containing heterocycle. While generally more stable than smaller, strained rings like thiiranes, it can undergo specific transformations, often initiated by reaction at the sulfur atom. researchgate.net
Key transformations of the thiane ring include:
S-Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide (S=O) or a sulfone (SO₂) using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). This changes the geometry and electronic properties around the sulfur.
Pummerer Rearrangement: Thiane sulfoxides bearing an adjacent α-hydrogen can undergo rearrangement in the presence of an activating agent (e.g., acetic anhydride) to form an α-acetoxy sulfide. This introduces functionality adjacent to the sulfur atom.
Ring-Opening Reactions: While thianes are not prone to ring-opening, aggressive reagents or photochemical conditions could potentially cleave the C-S bonds.
Ring Expansion/Contraction: Reactions such as the Stevens rearrangement or Sommelet-Hauser rearrangement could potentially be employed to modify the ring size, although this would typically require the formation of a sulfonium ylide intermediate. Ring expansion of smaller sulfur heterocycles like thiiranes and thietanes to form larger rings is a known process. beilstein-journals.org
These potential modifications are summarized in the table below.
| Reaction Type | Reagent Example | Intermediate/Product Class | Structural Modification |
| S-Oxidation | H₂O₂ | Sulfoxide/Sulfone | Introduction of S=O or SO₂ group |
| Pummerer Rearrangement | Acetic anhydride on sulfoxide | α-Acetoxy sulfide | C-O bond formation at C2 or C4 |
| Ring Contraction | Photochemical extrusion of sulfur | Cyclopentane derivative | Removal of sulfur, formation of C-C bond |
Exploration of Novel Derivative Syntheses for Systematic Structure-Activity Exploration and Scaffold Diversification
The synthesis of a diverse library of derivatives is fundamental for systematic structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity or material properties of a lead compound. researchgate.netnih.gov By combining the reaction pathways described in the previous sections, a wide array of analogues of this compound can be generated.
A strategic approach to scaffold diversification would involve:
Nitrogen Center Modification: Synthesizing a series of N-alkyl, N-acyl, and N-sulfonyl derivatives to probe the effect of basicity, steric bulk, and hydrogen bonding at this site.
Aromatic Ring Substitution: Introducing a variety of electron-donating and electron-withdrawing groups at different positions on the fluorophenyl ring to modulate electronic properties and create new interaction points.
Thiane Ring Alteration: Modifying the thiane ring through oxidation or other transformations to alter the three-dimensional shape and polarity of the scaffold.
A hypothetical derivative library for SAR studies is outlined below.
| Modification Site | Reaction Type | Example Derivative | Potential Impact Explored |
| Nitrogen Center | N-Acylation | N-acetyl-N-(2-fluorophenyl)thian-3-amine | Role of H-bond donation and basicity |
| Nitrogen Center | N-Alkylation | N-methyl-N-(2-fluorophenyl)thian-3-amine | Effect of steric bulk and lipophilicity |
| Fluorophenyl Moiety | Nitration/Reduction | N-(4-amino-2-fluorophenyl)thian-3-amine | Introduction of a new vector for substitution |
| Fluorophenyl Moiety | Bromination | N-(4-bromo-2-fluorophenyl)thian-3-amine | Impact of a bulky, lipophilic halogen |
| Thiane Ring | S-Oxidation | This compound-1,1-dioxide | Influence of a polar sulfone group |
Development of Chiral Derivatization Techniques and Advanced Stereochemical Analysis of Amine Centers
This compound is a chiral molecule, with a stereocenter at the C3 position of the thiane ring. The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the separation and analysis of the enantiomers are critical.
Advanced stereochemical analysis can be achieved through chiral derivatization, where the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatographic techniques like HPLC or GC. sigmaaldrich.com
Commonly used chiral derivatizing agents for amines include:
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent): Reacts with the amine to form diastereomeric amides that can be readily separated by reverse-phase HPLC. nih.gov
Mosher's Acid Chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride): Forms diastereomeric amides, and the resulting enantiomers can often be distinguished by NMR spectroscopy.
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate (GITC): Reacts with amines to form diastereomeric thioureas. nih.gov
o-Phthalaldehyde/Isobutyryl-L-cysteine (OPA-IBLC): A combination of reagents used for pre-column derivatization to produce fluorescent diastereomeric isoindoles. nih.gov
The choice of derivatizing agent depends on the specific analytical requirements, such as sensitivity and compatibility with the detection method.
| Derivatizing Agent (CDA) | Functional Group Formed | Analytical Method | Advantages |
| Marfey's Reagent (FDAA) | Diastereomeric Amide | HPLC-UV | High enantioselectivity for many amines nih.gov |
| Mosher's Acid Chloride | Diastereomeric Amide | NMR, HPLC | Allows for stereochemical assignment via NMR |
| GITC | Diastereomeric Thiourea | HPLC-UV | Effective for primary and secondary amines |
| OPA/Chiral Thiol | Diastereomeric Isoindole | HPLC-Fluorescence | High sensitivity due to fluorescent tag researchgate.net |
An In-Vitro Exploration of the Biological Activities of this compound and Its Analogs
Introduction
The study of novel chemical entities with the potential for biological activity is a cornerstone of modern drug discovery and chemical biology. The compound this compound, featuring a thiane ring, a secondary amine, and a fluorinated phenyl group, represents a scaffold with potential for diverse biological interactions. Due to a notable scarcity of published research specifically investigating this compound, this article will explore its potential biological activities through the lens of in vitro mechanistic studies on closely related amine derivatives and analogous heterocyclic compounds. The principles and methodologies described herein are based on established practices in the field and are intended to provide a framework for the potential investigation of this specific compound.
Future Research Directions and Unaddressed Avenues in N 2 Fluorophenyl Thian 3 Amine Studies
Innovations in Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability
Innovations in this area could focus on:
Catalytic C-N Cross-Coupling Reactions: The development of novel catalyst systems, for instance, based on palladium or copper, could enable a more direct and efficient coupling of 2-fluoroaniline (B146934) with a suitable thiane (B73995) precursor.
Flow Chemistry: Implementing continuous flow processes could enhance reaction control, improve safety, and allow for easier scalability, which is crucial for producing larger quantities for further studies.
Biocatalysis: The use of enzymes could offer a highly selective and environmentally friendly alternative for key synthetic steps, potentially addressing challenges in stereoselectivity.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization for N-(2-fluorophenyl)thian-3-amine Analogues
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern drug discovery. For this compound, these technologies could be pivotal in exploring its chemical space and identifying analogues with improved properties.
Potential applications include:
Predictive Modeling: AI algorithms could be trained on existing data for similar compounds to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel this compound analogues.
De Novo Design: Generative models could design new molecules based on the this compound scaffold, optimized for predicted activity against specific biological targets.
High-Throughput Screening Analysis: ML can analyze data from high-throughput screening campaigns to identify structure-activity relationships (SAR) and guide the next round of analogue synthesis.
Exploration of Novel Biological Targets and Emerging Therapeutic Areas Based on In Vitro Data
Without any existing in vitro data for this compound, the initial step would be to perform broad screening against a panel of biological targets. The presence of the fluorophenyl and thiane moieties suggests potential interactions with a range of proteins.
Future research in this domain would involve:
Phenotypic Screening: Testing the compound in various cell-based assays can reveal its effects on cellular processes and potentially identify novel therapeutic areas.
Target Identification: Following a positive hit in a phenotypic screen, techniques such as chemical proteomics could be employed to identify the specific biological target(s) of this compound.
In Vitro Assays: Once a target is identified, detailed in vitro enzymatic or binding assays would be necessary to quantify the compound's potency and selectivity.
Fostering Interdisciplinary Collaborations for Comprehensive Translational Research Endeavors
The journey of a chemical compound from the laboratory to a potential therapeutic requires a collaborative effort from experts across various disciplines. For this compound, this would be no different.
Key collaborations would include:
Medicinal Chemists and Synthetic Organic Chemists: To design and synthesize novel analogues with improved properties.
Computational Chemists: To perform molecular modeling and simulations to understand the compound's binding mode and guide analogue design.
Biologists and Pharmacologists: To conduct in vitro and in vivo studies to evaluate the compound's efficacy and mechanism of action.
Pharmacokineticists: To study the ADMET properties of the compound and its analogues.
Addressing Stereochemical Complexities and Enantioselective Synthesis Challenges in Future Research of this compound
The thiane ring in this compound contains a stereocenter at the C3 position. This means the compound can exist as a pair of enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities and metabolic profiles.
Addressing this stereochemical complexity is a critical aspect of future research:
Chiral Separation: The first step would be to separate the racemic mixture of this compound into its individual enantiomers, for example, using chiral chromatography.
Enantioselective Synthesis: The development of a stereoselective synthetic route to produce each enantiomer in high purity is highly desirable. This could involve the use of chiral catalysts or chiral starting materials. nih.govnih.gov
Stereospecific Biological Evaluation: Once the individual enantiomers are available, they must be tested separately in biological assays to determine which enantiomer is responsible for the desired activity and to assess for any differences in toxicity.
Q & A
Q. What are the optimal synthetic routes for N-(2-fluorophenyl)thian-3-amine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves nucleophilic substitution between 2-fluorobenzyl derivatives (e.g., 2-fluorobenzyl chloride) and thian-3-amine. A base such as NaOH or K₂CO₃ is used to deprotonate the amine, facilitating the reaction. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly impact yield. For purity, post-synthetic purification via column chromatography or recrystallization is recommended. Scaling this reaction requires careful optimization of stoichiometry and solvent recovery to minimize waste .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and hydrogen bonding.
- X-ray crystallography (using SHELX programs ) to resolve 3D structure, especially fluorine’s positional effects on aromatic stacking.
- HPLC-MS for purity assessment and quantification.
- DFT calculations (e.g., Gaussian) to model electronic effects of the fluorine atom on reactivity and intermolecular interactions .
Q. What stability challenges arise during storage and handling of this compound, and how can they be mitigated?
The compound may degrade under prolonged exposure to light, moisture, or acidic/basic conditions. Stability studies under controlled environments (e.g., inert gas, desiccants) are critical. Analytical methods like accelerated stability testing (40°C/75% RH) combined with HPLC monitoring can identify degradation products. Fluorine’s electron-withdrawing effect generally enhances thermal stability compared to non-fluorinated analogs .
Q. What preliminary biological screening assays are suitable for evaluating this compound?
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity.
- Antimicrobial susceptibility testing (MIC/MBC) against Gram-positive/negative bacteria.
- Cytotoxicity screening (MTT assay) in cancer cell lines.
Fluorine’s electronegativity may enhance target interactions, but solubility in aqueous buffers (e.g., PBS) should be optimized using co-solvents like DMSO .
Advanced Research Questions
Q. How does the position of fluorine on the phenyl ring influence structure-activity relationships (SAR) in this compound derivatives?
Comparative studies with ortho (2-F), meta (3-F), and para (4-F) isomers reveal that fluorine’s position alters steric and electronic effects. For example:
- 2-F substitution may hinder rotation, increasing rigidity and receptor selectivity.
- 3-F substitution could enhance π-π stacking in enzyme active sites.
Systematic SAR requires synthesizing analogs and testing against biological targets (e.g., IC₅₀ comparisons) .
Q. What computational strategies are effective for predicting the binding modes of this compound with biological targets?
- Molecular docking (AutoDock Vina, Glide) to model interactions with receptors (e.g., G-protein-coupled receptors).
- Molecular dynamics simulations (AMBER, GROMACS) to assess binding stability and fluorine’s role in hydrophobic interactions.
- Pharmacophore modeling to identify critical functional groups for activity. Validate predictions with experimental data (e.g., SPR or ITC binding assays) .
Q. How can researchers resolve contradictory data in crystallographic studies of this compound derivatives?
Fluorine’s small atomic radius and high electronegativity can complicate X-ray data interpretation. Strategies include:
Q. What experimental approaches address discrepancies in biological activity data across this compound analogs?
- Dose-response curves to confirm potency thresholds.
- Metabolic stability assays (e.g., liver microsomes) to rule out rapid degradation.
- Off-target profiling (e.g., kinase panels) to identify polypharmacology.
Conflicting results may arise from assay conditions (e.g., pH, serum content) or impurities in synthesized batches .
Q. How can researchers optimize this compound for in vivo pharmacokinetic studies?
- LogP/D measurements to balance lipophilicity and solubility.
- Prodrug derivatization (e.g., phosphate esters) to enhance oral bioavailability.
- Plasma protein binding assays (ultrafiltration) to predict free drug concentrations.
Fluorine’s metabolic resistance (via C-F bond stability) may prolong half-life but requires monitoring for off-target accumulation .
Q. What strategies are recommended for scaling up this compound synthesis while maintaining green chemistry principles?
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
- Catalyst optimization : Use recyclable catalysts (e.g., polymer-supported bases).
- Flow chemistry : Improve heat/mass transfer and reduce reaction times.
Life cycle assessment (LCA) tools can quantify environmental impacts during scale-up .
Methodological Notes
- Data Interpretation : Cross-reference crystallographic data (SHELX ) with spectroscopic results to resolve structural ambiguities.
- Biological Replicates : Use ≥3 independent experiments to ensure reproducibility in activity assays.
- Safety Protocols : Fluorinated compounds require rigorous handling (e.g., fume hoods, PPE) due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
